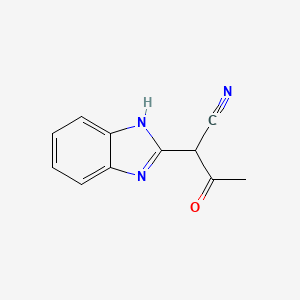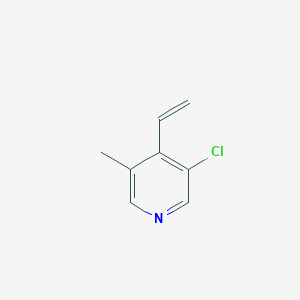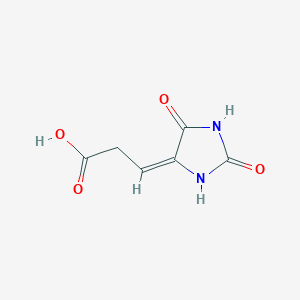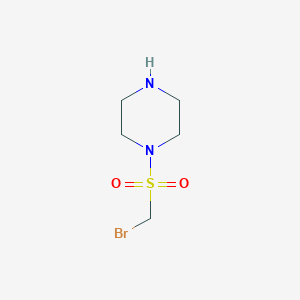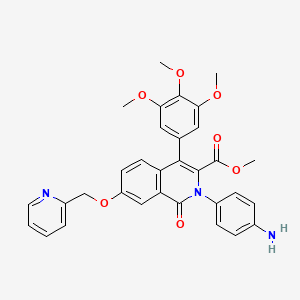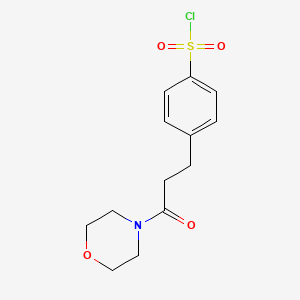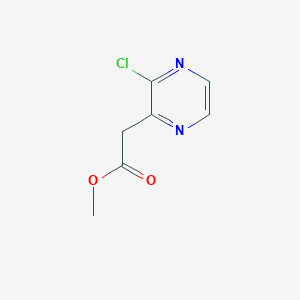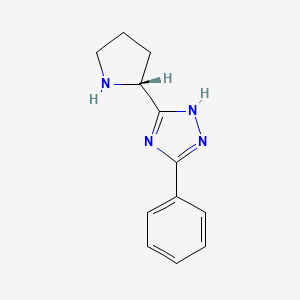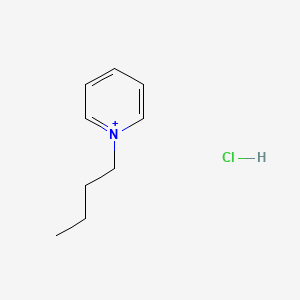
1-Butylpyridin-1-ium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylpyridinium chloride is an organic compound with the molecular formula C9H14ClN. It is a type of pyridinium salt, characterized by the presence of a butyl group attached to the nitrogen atom of the pyridine ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butylpyridinium chloride can be synthesized through the reaction of pyridine with butyl chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to facilitate the reaction, and the product is then purified through distillation and recrystallization .
Industrial Production Methods: In industrial settings, butylpyridinium chloride is produced in large quantities using similar methods. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation and crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butylpyridinium chloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, often in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Products may include butylpyridinium oxide or other oxidized derivatives.
Reduction: Reduced forms such as butylpyridine.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, facilitating various chemical transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of other organic compounds, dyes, and synthetic polymers.
Mecanismo De Acción
The mechanism of action of butylpyridinium chloride involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to its antimicrobial effects. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .
Comparación Con Compuestos Similares
- Methylpyridinium chloride
- Ethylpyridinium chloride
- Propylpyridinium chloride
Comparison: Butylpyridinium chloride is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The longer alkyl chain in butylpyridinium chloride increases its hydrophobicity and alters its reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C9H15ClN+ |
|---|---|
Peso molecular |
172.67 g/mol |
Nombre IUPAC |
1-butylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1; |
Clave InChI |
POKOASTYJWUQJG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+]1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)

